molecular formula C16H15FN4S B12140968 3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12140968
M. Wt: 314.4 g/mol
InChI Key: MOAKZTYRNWXQSW-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methylphenylmethylthio group, and an amine group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methylphenylmethylthio Group: This step involves the reaction of the triazole intermediate with a methylphenylmethylthio reagent under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl and methylphenylmethylthio groups can enhance its binding affinity and specificity towards certain biological targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-3-(4-methylphenyl)acrylamide
  • 1-(2-Fluorophenyl)-3-(4-(methylthio)phenyl)urea
  • 3-(4-Methylphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide

Uniqueness

3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups and the triazole ring structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15FN4S

Molecular Weight

314.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15FN4S/c1-11-6-8-12(9-7-11)10-22-16-20-19-15(21(16)18)13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3

InChI Key

MOAKZTYRNWXQSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3F

Origin of Product

United States

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